4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine)
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Overview
Description
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is a complex organic compound characterized by its unique structure, which includes two nitro-substituted phenylene groups connected by an oxybis(methylene) bridge, and two dimethylmorpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) typically involves multiple steps One common route starts with the nitration of 4,4’-methylenedianiline to introduce nitro groups This is followed by the reaction with formaldehyde to form the oxybis(methylene) bridge
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.
Oxidation: The phenylene groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of 4,4’-((Oxybis(methylene))bis(4-amino-3,1-phenylene))bis(2,6-dimethylmorpholine).
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced polymers and materials with specific electronic properties.
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) depends on its specific application. In materials science, its action is related to its ability to form stable polymers. In pharmaceuticals, it may interact with biological targets through its nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: A precursor in the synthesis of the compound.
4,4’-Dinitrodiphenylmethane: Similar structure but lacks the morpholine groups.
Bis(4-nitrophenyl)methane: Similar nitro-substituted phenylene groups but different bridging structure.
Properties
Molecular Formula |
C26H34N4O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C26H34N4O7/c1-17-11-27(12-18(2)36-17)23-5-7-25(29(31)32)21(9-23)15-35-16-22-10-24(6-8-26(22)30(33)34)28-13-19(3)37-20(4)14-28/h5-10,17-20H,11-16H2,1-4H3 |
InChI Key |
DLPGFKKHSFLVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])COCC3=C(C=CC(=C3)N4CC(OC(C4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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